

Synthesis Pathway of C.I. Acid Brown 75: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Acid brown 75*

Cat. No.: *B14471230*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for **C.I. Acid Brown 75**, a trisazo dye. The synthesis involves a sequential process of diazotization and coupling reactions, utilizing key aromatic intermediates. This document outlines the core chemical transformations, presents quantitative data in a structured format, and provides a detailed experimental protocol based on established methodologies for closely related compounds.

Core Synthesis Pathway

The industrial synthesis of **C.I. Acid Brown 75** is a multi-step process that begins with four primary raw materials: H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid), resorcinol, 2-amino-4,6-dinitrophenol, and p-nitroaniline. The synthesis proceeds through three successive diazotization and azo coupling stages to build the final trisazo structure.[1][2][3]

The general sequence of these reactions is as follows:

- First Coupling: H-acid is diazotized and subsequently coupled with resorcinol under alkaline conditions.[4][5]
- Second Coupling: 2-amino-4,6-dinitrophenol undergoes diazotization and is then coupled to the monoazo product formed in the first stage. This reaction is also carried out in a weakly alkaline medium.[4][5]

- Third Coupling: p-Nitroaniline is diazotized and coupled with the disazo intermediate from the second stage in a weakly acidic medium to form the final trisazo dye.[4][5]

Following the coupling reactions, the final product, **C.I. Acid Brown 75**, is isolated from the reaction mixture by salting out, followed by filtration, drying, and crushing to yield the finished dyestuff.[3]

Quantitative Data Summary

The following table summarizes the key reactants and their roles in the synthesis of **C.I. Acid Brown 75**.

Reactant	Chemical Name	Molecular Formula	Role in Synthesis
H-acid	4-amino-5-hydroxynaphthalene-2,7-disulfonic acid	$C_{10}H_9NO_7S_2$	First diazo component
Resorcinol	1,3-dihydroxybenzene	$C_6H_6O_2$	First coupling component
2-amino-4,6-dinitrophenol	2-amino-4,6-dinitrophenol	$C_6H_5N_3O_5$	Second diazo component
p-nitroaniline	4-nitrobenzenamine	$C_6H_6N_2O_2$	Third diazo component

Detailed Experimental Protocols

The following experimental protocol is adapted from established procedures for the synthesis of structurally similar trisazo dyes and provides a detailed methodology for the synthesis of **C.I. Acid Brown 75**.

Materials and Reagents:

- H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid)
- Resorcinol

- 2-amino-4,6-dinitrophenol
- p-nitroaniline
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)
- Sodium carbonate (Na₂CO₃)
- Sodium hydroxide (NaOH) solution
- Sodium chloride (NaCl)
- Potassium chloride (KCl)

Procedure:

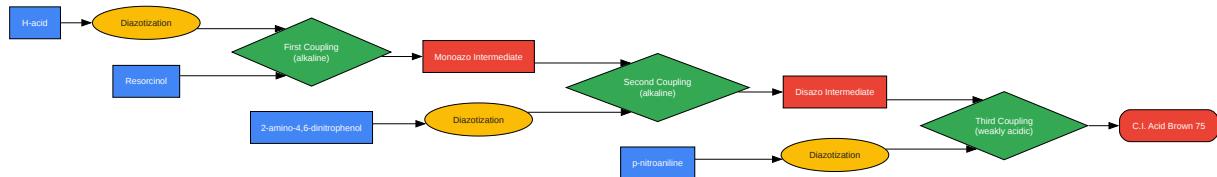
Step 1: First Coupling (Diazotized H-acid with Resorcinol)

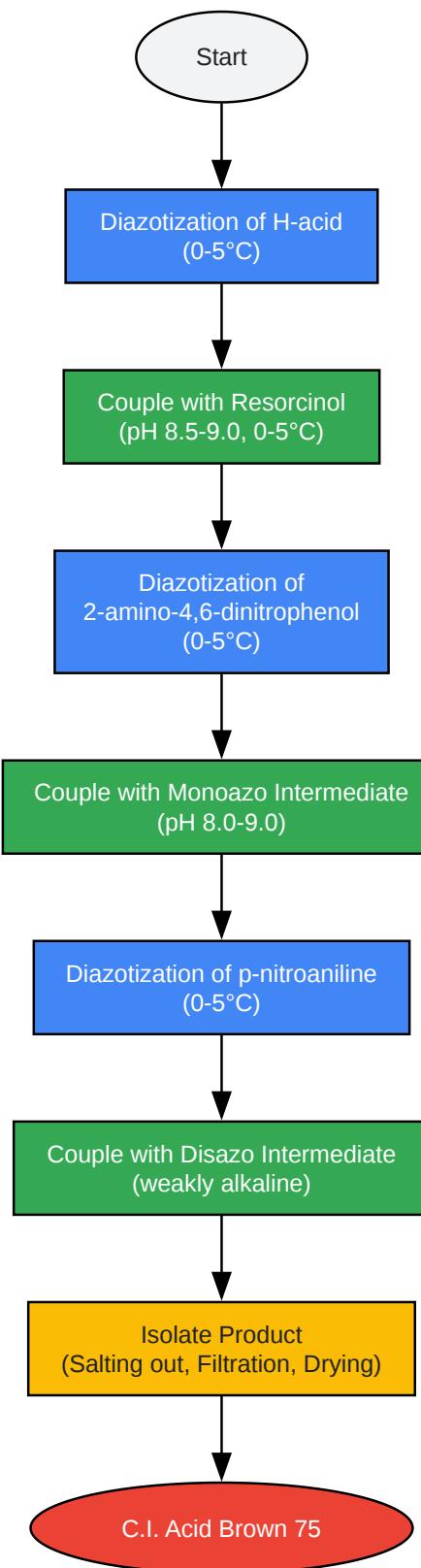
- **Diazotization of H-acid:** 55.1 parts of H-acid are diazotized in a conventional manner using sodium nitrite and hydrochloric acid at a temperature of 0-5°C.[1]
- **Coupling:** The resulting diazo solution is added with stirring to a solution of 19 parts of resorcinol in 196 parts of water and 15 parts of calcined sodium carbonate at 0-5°C. The pH is maintained at 8.5 to 9.0 by the addition of sodium hydroxide solution to facilitate the coupling reaction.[1]

Step 2: Second Coupling (Diazotized 2-amino-4,6-dinitrophenol)

- **Diazotization of 2-amino-4,6-dinitrophenol:** An equimolar amount of 2-amino-4,6-dinitrophenol is diazotized separately using sodium nitrite and hydrochloric acid at 0-5°C.
- **Coupling:** The diazo compound of 2-amino-4,6-dinitrophenol is then added to the solution containing the monoazo product from Step 1. The pH during this second coupling is maintained at 8.0 to 9.0 by the addition of sodium hydroxide solution.[1]

Step 3: Third Coupling (Diazotized p-nitroaniline)


- **Diazotization of p-nitroaniline:** An equimolar amount of p-nitroaniline is diazotized in a similar manner using sodium nitrite and hydrochloric acid at 0-5°C.
- **Coupling:** The diazo compound of p-nitroaniline is run into the solution of the disazo dye formed in Step 2. The reaction medium is kept slightly alkaline by the addition of sodium hydroxide solution to complete the third coupling.[1]


Step 4: Isolation and Purification

- **Salting Out:** The final trisazo dye is salted out from the reaction mixture using a mixture of potassium chloride and sodium chloride.[1]
- **Filtration and Drying:** The precipitated dye is then filtered off and dried to yield the final product, **C.I. Acid Brown 75**.[1]

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process for **C.I. Acid Brown 75**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US4988804A - Polyazo dyes obtained by successive coupling of H-acid and two further anilinic diazo components on resorcinol or the like - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. worlddyeviety.com [worlddyeviety.com]
- To cite this document: BenchChem. [Synthesis Pathway of C.I. Acid Brown 75: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14471230#synthesis-pathway-of-c-i-acid-brown-75>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com